molecular formula C14H16N4O2 B7734218 4-[(4-oxo-1H-quinazolin-2-yl)methyl]piperazine-1-carbaldehyde

4-[(4-oxo-1H-quinazolin-2-yl)methyl]piperazine-1-carbaldehyde

Cat. No.: B7734218
M. Wt: 272.30 g/mol
InChI Key: MKPOBWINRGOCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-oxo-1H-quinazolin-2-yl)methyl]piperazine-1-carbaldehyde is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a quinazolinone core linked to a piperazine ring, which is further functionalized with a carbaldehyde group. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-oxo-1H-quinazolin-2-yl)methyl]piperazine-1-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(4-oxo-1H-quinazolin-2-yl)methyl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Functionalized piperazine-quinazolinone derivatives.

Mechanism of Action

The mechanism of action of 4-[(4-oxo-1H-quinazolin-2-yl)methyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinazoline: Shares the quinazolinone core but lacks the piperazine and carbaldehyde functionalities.

    Quinazolin-2,4-dione: Another quinazolinone derivative with different functional groups.

    Piperazine-quinazolinone: Similar structure but without the carbaldehyde group.

Uniqueness

4-[(4-oxo-1H-quinazolin-2-yl)methyl]piperazine-1-carbaldehyde is unique due to its combination of the quinazolinone core, piperazine ring, and carbaldehyde group. This unique structure imparts distinct biological activities and makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[(4-oxo-1H-quinazolin-2-yl)methyl]piperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-10-18-7-5-17(6-8-18)9-13-15-12-4-2-1-3-11(12)14(20)16-13/h1-4,10H,5-9H2,(H,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPOBWINRGOCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=O)C3=CC=CC=C3N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=NC(=O)C3=CC=CC=C3N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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